

1-Methyluracil: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyluracil**

Cat. No.: **B015584**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyluracil (1-MU), a methylated derivative of the pyrimidine base uracil, has garnered significant interest in various scientific disciplines due to its diverse biological activities. Since its discovery, it has been investigated for its role in promoting tissue regeneration, its anabolic effects, and its influence on hematopoiesis. This technical guide provides an in-depth exploration of the discovery and history of **1-Methyluracil**, detailing its synthesis, physicochemical properties, and the current understanding of its biological mechanisms of action.

Discovery and Historical Context

The discovery of **1-Methyluracil** is intrinsically linked to the pioneering work on pyrimidine chemistry in the late 19th century by German chemists Robert Behrend and Paul Roosen. Their extensive investigations into the synthesis of uric acid and its derivatives, published in *Justus Liebigs Annalen der Chemie*, laid the foundation for the synthesis of a wide array of substituted pyrimidines. While a singular publication detailing the very first synthesis of **1-Methyluracil** is not readily apparent, its synthesis would have been a logical extension of the methods they developed for the methylation of the pyrimidine ring. The primary approach

during this era involved the condensation of a urea derivative with a β -keto ester to form the core pyrimidine structure, which could then be subjected to methylation.

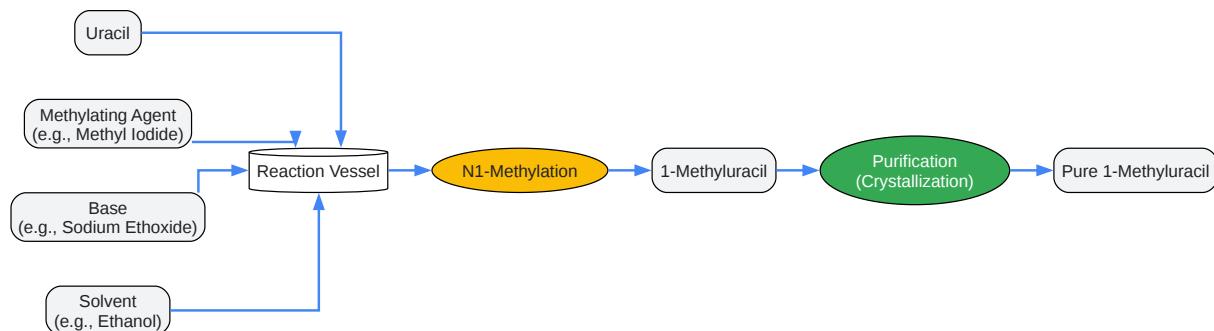
Physicochemical and Spectroscopic Data

1-Methyluracil is a crystalline solid with the chemical formula $C_5H_6N_2O_2$ and a molecular weight of 126.11 g/mol .[\[1\]](#) Its structural and spectroscopic data are crucial for its identification and characterization.

Table 1: Physicochemical Properties of **1-Methyluracil**

Property	Value	Reference
IUPAC Name	1-methylpyrimidine-2,4(1H,3H)-dione	[1]
CAS Number	615-77-0	[1]
Molecular Formula	$C_5H_6N_2O_2$	[1]
Molecular Weight	126.11 g/mol	[1]
Melting Point	236-238 °C	

Table 2: Spectroscopic Data of **1-Methyluracil**


Technique	Data	Reference
¹ H NMR (Solvent: DMSO-d ₆)	δ 7.55 (d, 1H, J=7.8 Hz, H-6), 5.58 (d, 1H, J=7.8 Hz, H-5), 3.17 (s, 3H, N1-CH ₃)	
¹³ C NMR (Solvent: DMSO-d ₆)	δ 164.2 (C-4), 151.8 (C-2), 142.1 (C-6), 100.9 (C-5), 34.2 (N1-CH ₃)	[2] [3]
Mass Spectrometry (EI)	m/z (%): 126 (M ⁺ , 100), 83 (M ⁺ -HNCO, 55), 69 (20), 55 (30), 42 (45)	

Experimental Protocols

Historical Synthesis: A Plausible Reconstruction

Based on the work of Behrend and Roosen, a likely 19th-century synthesis of **1-Methyluracil** would have involved the methylation of uracil or a precursor. A general representation of such a synthesis is outlined below. It is important to note that the exact reagents and conditions from the original synthesis may have varied.

Conceptual Historical Synthesis of **1-Methyluracil**

[Click to download full resolution via product page](#)

Caption: Conceptual workflow of a plausible 19th-century synthesis of **1-Methyluracil**.

Protocol:

- Preparation of the Reactants: Uracil would be dissolved or suspended in a suitable solvent, such as ethanol, in a reaction vessel. A base, like sodium ethoxide, would be added to deprotonate the uracil, making it more nucleophilic.

- **Methylation:** A methylating agent, for example, methyl iodide, would then be added to the reaction mixture. The reaction would proceed via nucleophilic substitution, with the uracil anion attacking the methyl group of the methylating agent. This would likely result in a mixture of N1 and N3-methylated products.
- **Workup and Isolation:** After the reaction was complete, the solvent would be removed, and the crude product would be isolated.
- **Purification:** The separation of **1-Methyluracil** from the N3-methylated isomer and any unreacted starting material would have been achieved through fractional crystallization, a common purification technique of that era.

Modern Synthesis: N1-Alkylation of Uracil

Modern synthetic methods offer more control and higher yields for the selective N1-alkylation of uracil. One common approach involves the use of a protecting group for the N3 position, followed by methylation and deprotection.

Modern Synthesis Workflow for **1-Methyluracil**

[Click to download full resolution via product page](#)

Caption: A typical modern synthetic workflow for the selective synthesis of **1-Methyluracil**.

Detailed Protocol:

- **N3-Protection:** Uracil is reacted with a suitable protecting group, such as a silylating agent (e.g., tert-butyldimethylsilyl chloride), in the presence of a base (e.g., imidazole) in an aprotic solvent (e.g., DMF). This selectively protects the N3 position.
- **N1-Methylation:** The N3-protected uracil is then treated with a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile). The methylation occurs selectively at the unprotected N1 position.

- N3-Deprotection: The protecting group at the N3 position is removed using a suitable deprotecting agent, such as tetrabutylammonium fluoride (TBAF).
- Purification: The final product, **1-Methyluracil**, is purified using column chromatography to yield a highly pure compound.

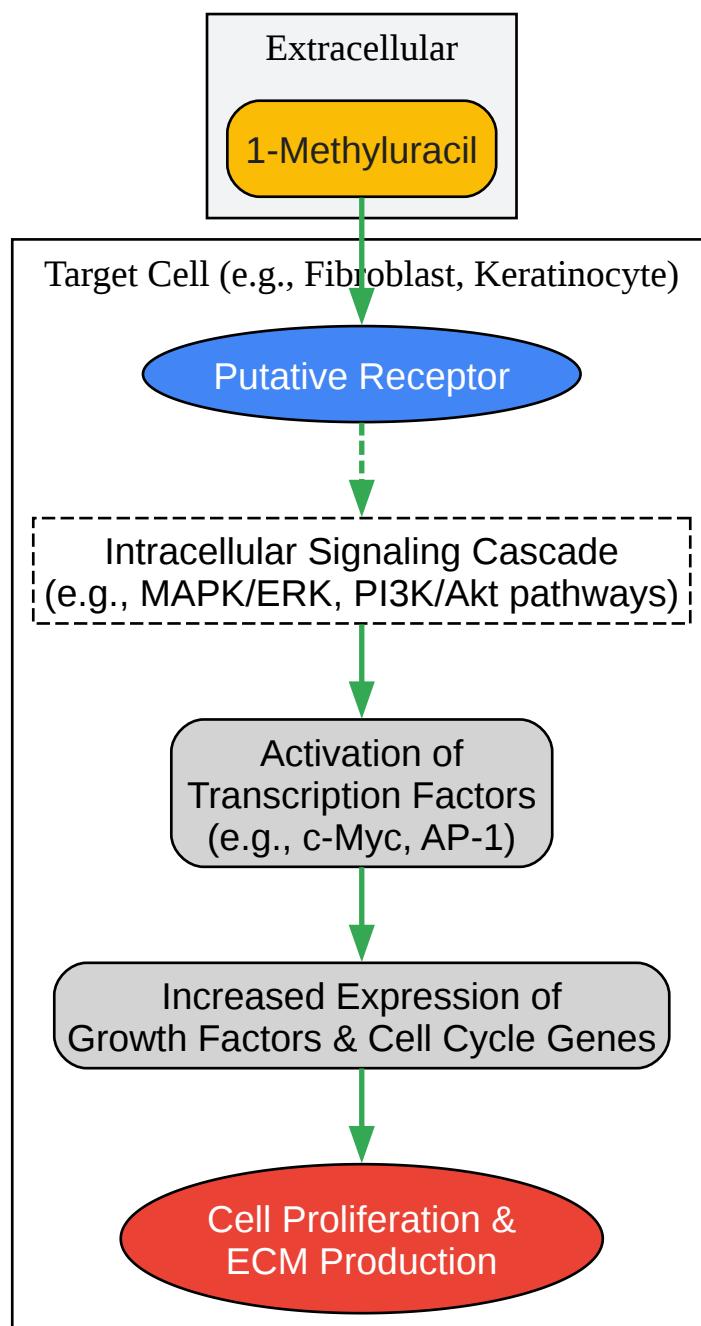
Characterization Protocols

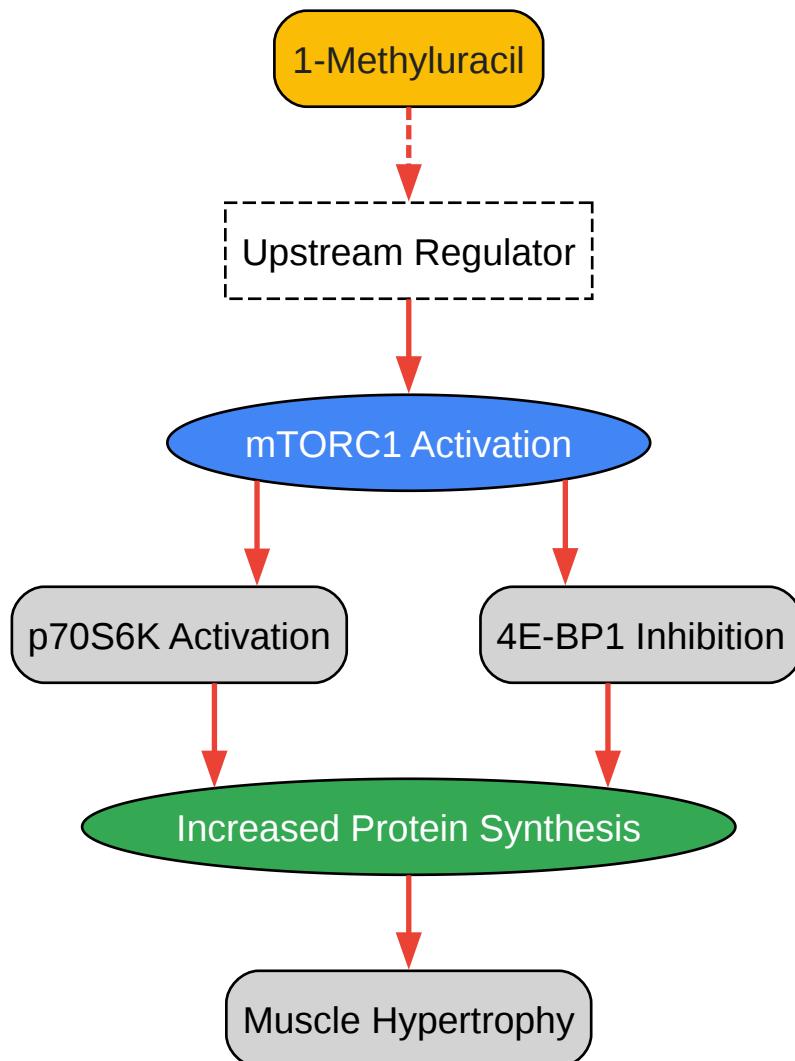
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methyluracil** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 5 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 90° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically applied.

Mass Spectrometry (MS):

- Sample Introduction: Introduce a dilute solution of **1-Methyluracil** in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
- Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).


Biological Activities and Signaling Pathways


1-Methyluracil exhibits a range of biological activities, with its roles in tissue regeneration, anabolic processes, and leucopoiesis being the most prominent.


Tissue Regeneration and Wound Healing

Methyluracil and its derivatives have been shown to accelerate wound healing.^[4] This is attributed to their ability to stimulate epidermal proliferation and enhance the fibroblastic component of the inflammatory response.^[4] While the precise signaling pathways for **1-Methyluracil** are still under investigation, the regenerative effects of similar compounds suggest the involvement of pathways that regulate cell growth and proliferation.

Hypothesized Signaling Pathway for **1-Methyluracil**-Induced Tissue Regeneration

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Justus Liebigs Annalen der Chemie – Wikipedia [de.wikipedia.org]

- 3. [Effects of 4-methyluracil and carnosine on healing of skin wounds in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Morphological aspects of dermatotrophic action of methyluracil applied epicutaneously] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Methyluracil: A Technical Guide to its Discovery, Synthesis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015584#discovery-and-history-of-1-methyluracil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com